Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Overview
Description
. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with five methyl groups and an ethanone group. It is primarily used as a fragrance ingredient due to its pleasant odor .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- typically involves the alkylation of cyclopentadiene followed by acetylation. The reaction conditions often include the use of strong bases and acetylating agents under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Types of Reactions:
Oxidation: Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group, forming 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentenes depending on the reagents used.
Scientific Research Applications
Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: Used as a model compound in studies of cyclic ketones and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Widely used in the fragrance industry as a key ingredient in perfumes and other scented products.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fragrance. The molecular targets include specific olfactory receptor proteins that bind to the compound, triggering a signal transduction pathway that results in the sensation of smell .
Comparison with Similar Compounds
- 2-Acetyl-1,3,3,4,4-pentamethylcyclopentene
- 1-(2-Methyl-1-cyclopenten-1-yl)ethanone
Comparison: Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct olfactory properties compared to other similar compounds. Its high degree of methyl substitution also influences its chemical reactivity and physical properties, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
1-(2,4,4,5,5-pentamethylcyclopenten-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c1-8-7-11(3,4)12(5,6)10(8)9(2)13/h7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCMOZBDJDCWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(C1)(C)C)(C)C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065362 | |
Record name | Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13144-88-2 | |
Record name | 1-(2,4,4,5,5-Pentamethyl-1-cyclopenten-1-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13144-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013144882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9065362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.785 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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